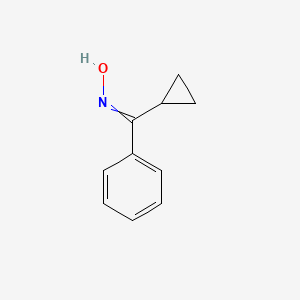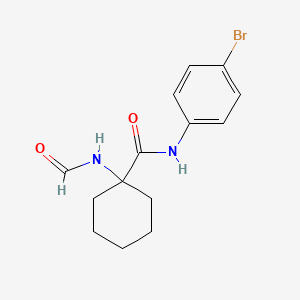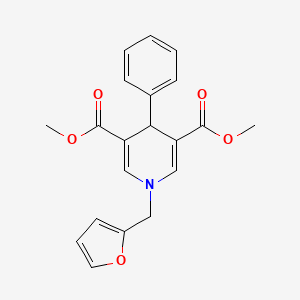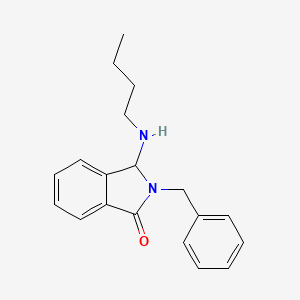![molecular formula C15H11BrClNO4 B12458527 5-Bromo-2-{[(4-chlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B12458527.png)
5-Bromo-2-{[(4-chlorophenoxy)acetyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-{[(4-chlorophenoxy)acetyl]amino}benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of bromine and chlorine atoms, as well as a phenoxyacetyl group attached to the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-{[(4-chlorophenoxy)acetyl]amino}benzoic acid typically involves multiple steps. One common method includes:
Acylation: The attachment of the phenoxyacetyl group to the brominated benzoic acid.
Amidation: The formation of the amide bond between the acylated intermediate and the amine group.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include:
Raw Material Selection: Using high-purity starting materials.
Reaction Optimization: Controlling temperature, pressure, and reaction time to maximize efficiency.
Purification: Employing techniques such as crystallization, filtration, and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-{[(4-chlorophenoxy)acetyl]amino}benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of new derivatives with different functional groups.
Oxidation: Conversion to carboxylic acids or other oxidized forms.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Hydrolysis: Production of carboxylic acids and amines.
Scientific Research Applications
5-Bromo-2-{[(4-chlorophenoxy)acetyl]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-{[(4-chlorophenoxy)acetyl]amino}benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid: Similar structure with additional chlorine atoms.
5-Bromo-2-chlorobenzoic acid: Lacks the phenoxyacetyl group.
4-((5-Bromo-2-hydroxy-benzylidene)-amino)-benzoic acid ethyl ester: Contains a benzylidene group instead of the phenoxyacetyl group.
Uniqueness
5-Bromo-2-{[(4-chlorophenoxy)acetyl]amino}benzoic acid is unique due to its specific combination of bromine, chlorine, and phenoxyacetyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C15H11BrClNO4 |
|---|---|
Molecular Weight |
384.61 g/mol |
IUPAC Name |
5-bromo-2-[[2-(4-chlorophenoxy)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C15H11BrClNO4/c16-9-1-6-13(12(7-9)15(20)21)18-14(19)8-22-11-4-2-10(17)3-5-11/h1-7H,8H2,(H,18,19)(H,20,21) |
InChI Key |
NUOPVAKMNWWESQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=C(C=C(C=C2)Br)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{6-[(4-fluorophenyl)methyl]-5-(hydroxymethyl)-3,3-dimethyl-2H-pyrrolo[3,2-b]pyridin-1-yl}-2-{5-methyl-2-[(3-methylmorpholin-4-yl)methyl]piperazin-1-yl}ethanone](/img/structure/B12458444.png)
![(4Z)-4-[2-(2,6-dichlorophenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B12458450.png)




![N-[2-(4-hydroxyphenyl)ethyl]-7-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-1-carboxamide](/img/structure/B12458479.png)
![2-[[[1-[(2,4-Dichlorophenyl)methyl]pyridin-4-ylidene]amino]methylidene]propanedinitrile](/img/structure/B12458486.png)
![Sodium 2-({[(3Z)-5-[4-(dimethylsulfamoyl)phenyl]-8-methyl-2-oxo-1H,6H,7H,9H-pyrrolo[3,2-H]isoquinolin-3-ylidene]amino}oxy)-4-hydroxybutanoate](/img/structure/B12458487.png)
![3-chloro-5-fluoro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12458489.png)
![methyl N-[(3-chlorophenyl)carbonyl]glycinate](/img/structure/B12458491.png)

![2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12458513.png)

